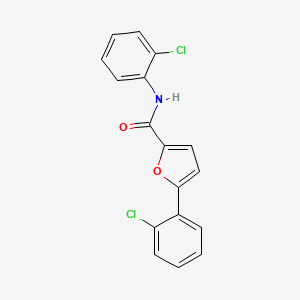![molecular formula C18H25BrCl3N3OS B11938349 N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide CAS No. 304443-83-2](/img/structure/B11938349.png)
N-[1-[[[(3-Bromophenyl)amino]thioxomethyl]amino]-2,2,2-trichloroethyl]nonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE is a complex organic compound that features a nonanoic acid backbone with a thiourea derivative and a brominated phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE typically involves multiple steps:
Formation of the Bromophenyl Thiourea Derivative: This step involves the reaction of 3-bromophenyl isothiocyanate with an appropriate amine to form the thiourea derivative.
Attachment of the Trichloroethyl Group: The thiourea derivative is then reacted with trichloroacetic acid under suitable conditions to introduce the trichloroethyl group.
Final Coupling with Nonanoic Acid: The final step involves coupling the intermediate with nonanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the trichloroethyl group, potentially converting it to a less chlorinated derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Partially dechlorinated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE involves its interaction with specific molecular targets. The thiourea moiety can form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bromophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
NONANOIC ACID (1-(3-(4-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Similar structure but with a different bromination pattern.
NONANOIC ACID (1-(3-(3-CHLORO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Chlorine instead of bromine on the phenyl ring.
NONANOIC ACID (1-(3-(3-METHYL-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE: Methyl group instead of bromine on the phenyl ring.
Uniqueness: The presence of the bromine atom in NONANOIC ACID (1-(3-(3-BROMO-PHENYL)-THIOUREIDO)-2,2,2-TRICHLORO-ETHYL)-AMIDE provides unique reactivity and binding properties compared to its analogs. This can result in different biological activities and applications.
Properties
CAS No. |
304443-83-2 |
|---|---|
Molecular Formula |
C18H25BrCl3N3OS |
Molecular Weight |
517.7 g/mol |
IUPAC Name |
N-[1-[(3-bromophenyl)carbamothioylamino]-2,2,2-trichloroethyl]nonanamide |
InChI |
InChI=1S/C18H25BrCl3N3OS/c1-2-3-4-5-6-7-11-15(26)24-16(18(20,21)22)25-17(27)23-14-10-8-9-13(19)12-14/h8-10,12,16H,2-7,11H2,1H3,(H,24,26)(H2,23,25,27) |
InChI Key |
YQMSMCUOIYLKPZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC(=CC=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-chlorophenoxy)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11938268.png)


![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-methylpropanamide](/img/structure/B11938280.png)
![(NZ)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B11938282.png)





![5-Azatricyclo[6.3.1.04,9]dodeca-2,8(12),10-trien-6-one](/img/structure/B11938334.png)
![2-[3-Hydroxy-2-[2-(naphthalen-2-ylmethylsulfonyl)acetyl]imino-1,3-thiazol-4-yl]acetic acid](/img/structure/B11938339.png)


